molecular formula C14H16O2 B12624669 (4R)-4-(Benzyloxy)-4-methylhex-2-ynal CAS No. 919110-83-1

(4R)-4-(Benzyloxy)-4-methylhex-2-ynal

Cat. No.: B12624669
CAS No.: 919110-83-1
M. Wt: 216.27 g/mol
InChI Key: POQMJKZDRMPWPV-CQSZACIVSA-N
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Description

(4R)-4-(Benzyloxy)-4-methylhex-2-ynal is an organic compound characterized by the presence of a benzyloxy group, a methyl group, and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(Benzyloxy)-4-methylhex-2-ynal typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-methylhex-2-yn-1-ol and benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by nucleophilic substitution with benzyl bromide to introduce the benzyloxy group.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(Benzyloxy)-4-methylhex-2-ynal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: Pd/C, LiAlH4, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-4-(Benzyloxy)-4-methylhex-2-ynal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-4-(Benzyloxy)-4-methylhex-2-ynal depends on the specific reactions it undergoes. Generally, the compound interacts with various molecular targets through its functional groups:

    Alkyne Group: Participates in cycloaddition reactions and can act as a ligand in metal-catalyzed processes.

    Benzyloxy Group: Can undergo nucleophilic substitution, affecting the reactivity and properties of the compound.

    Methyl Group: Influences the steric and electronic environment, impacting the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(Benzyloxy)-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid
  • Benzyl N-[(2S,3R,4R,5R,6R)-2-(benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate

Uniqueness

(4R)-4-(Benzyloxy)-4-methylhex-2-ynal is unique due to its combination of an alkyne group with a benzyloxy and methyl group, which imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the alkyne group allows for unique cycloaddition reactions, while the benzyloxy group provides opportunities for further functionalization.

Properties

CAS No.

919110-83-1

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(4R)-4-methyl-4-phenylmethoxyhex-2-ynal

InChI

InChI=1S/C14H16O2/c1-3-14(2,10-7-11-15)16-12-13-8-5-4-6-9-13/h4-6,8-9,11H,3,12H2,1-2H3/t14-/m1/s1

InChI Key

POQMJKZDRMPWPV-CQSZACIVSA-N

Isomeric SMILES

CC[C@](C)(C#CC=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)(C#CC=O)OCC1=CC=CC=C1

Origin of Product

United States

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